molecular formula C7H13F3N2 B3199621 [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine CAS No. 1017022-18-2

[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine

Cat. No.: B3199621
CAS No.: 1017022-18-2
M. Wt: 182.19 g/mol
InChI Key: AWLXCAAXHNSOHI-UHFFFAOYSA-N
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Description

[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine (Molecular Formula: C₇H₁₃F₃N₂) is a pyrrolidine-based secondary amine featuring a trifluoroethyl substituent at the 1-position and a methanamine group at the 3-position of the heterocyclic ring. Its SMILES representation is C1CN(CC1CN)CC(F)(F)F, and its InChIKey is AWLXCAAXHNSOHI-UHFFFAOYSA-N .

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)5-12-2-1-6(3-11)4-12/h6H,1-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLXCAAXHNSOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234731
Record name 1-(2,2,2-Trifluoroethyl)-3-pyrrolidinemethanamine
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Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017022-18-2
Record name 1-(2,2,2-Trifluoroethyl)-3-pyrrolidinemethanamine
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Record name 1-(2,2,2-Trifluoroethyl)-3-pyrrolidinemethanamine
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Record name [1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine typically involves the reaction of pyrrolidine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl ketones, while reduction can produce amines .

Scientific Research Applications

[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine

  • Structure : A pyrrolidine ring substituted with a 2-fluorophenyl group at the 1-position and methanamine at the 3-position (Molecular Formula: C₁₁H₁₅FN₂) .
  • Higher molecular weight (194.25 g/mol vs. 196.21 g/mol for the target compound) due to the phenyl group. The fluorine atom in both compounds may enhance metabolic stability, but the fluorophenyl group could increase steric hindrance compared to the linear trifluoroethyl chain.

[2-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine

  • Structure : Positional isomer of the target compound, with the trifluoroethyl group at the 2-position of the pyrrolidine ring (Molecular Formula: C₇H₁₃F₃N₂) .
  • Key Differences :
    • The shift in substituent position alters steric and electronic interactions. The 2-position may impose greater conformational rigidity.
    • Identical molecular weight but distinct InChIKey (MFCD28501584) and synthetic pathways.
  • Applications: No pharmacological data reported, but positional isomers are often explored to optimize receptor selectivity .

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine

  • Structure : Piperidine analog (6-membered ring) with trifluoroethyl and methanamine groups (Molecular Formula: C₈H₁₅F₃N₂) .
  • Key Differences :
    • Larger ring size (piperidine vs. pyrrolidine) increases flexibility and may improve bioavailability.
    • Higher predicted density (1.113 g/cm³) and boiling point (189.5°C) compared to pyrrolidine derivatives .

[1-(3-Methoxyphenyl)pyrrolidin-3-yl]methylamine

  • Structure : Pyrrolidine substituted with 3-methoxyphenyl and methylamine groups (Molecular Formula: C₁₂H₁₈N₂O) .
  • Key Differences: Methoxy group is electron-donating, contrasting with the electron-withdrawing trifluoroethyl group.

Biological Activity

[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine, with the CAS number 1017022-18-2, is a nitrogen-containing organic compound characterized by a pyrrolidine ring substituted with a trifluoroethyl group. Its molecular formula is C7H13F3N2, and it has a molecular weight of 182.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The trifluoroethyl group enhances the compound's lipophilicity and metabolic stability, which can influence its interaction with biological targets. The unique properties of this compound make it a valuable tool in biochemical studies.

PropertyValue
Molecular FormulaC7H13F3N2
Molecular Weight182.19 g/mol
Boiling Point165.0 ± 40.0 °C (Predicted)
Density1.149 ± 0.06 g/cm³ (Predicted)
pKa10.12 ± 0.29 (Predicted)

The mechanism of action of [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and specificity, making it an important candidate for various biochemical applications.

Biological Activity

Research indicates that [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine may exhibit several biological activities:

  • Neuroprotective Effects : Preliminary studies suggest potential applications as an antidepressant or neuroprotective agent.
  • Enzyme Interactions : The compound has been employed in studies examining enzyme interactions and metabolic pathways.
  • Antitumor Activity : Similar compounds have shown promise in inhibiting tumor proliferation through modulation of signaling pathways such as the PI3K/AKT/mTOR pathway.

Case Studies and Research Findings

  • Neuropharmacological Studies : A study explored the effects of trifluoromethylated compounds on neurotransmitter uptake. It was found that the incorporation of trifluoroethyl groups significantly enhanced the potency for inhibiting serotonin uptake compared to non-fluorinated analogs .
  • Antitumor Activity : Another research effort focused on compounds with similar structures that inhibited tumor growth in xenograft models. These studies highlighted the importance of structural modifications in enhancing biological activity .
  • Therapeutic Applications : The compound is being investigated for its potential use in treating various conditions due to its favorable pharmacokinetic properties, including a long elimination half-life observed in related compounds .

Applications

The applications of [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine span various fields:

  • Pharmaceutical Development : Investigated for potential therapeutic uses.
  • Chemical Research : Serves as a building block for synthesizing more complex molecules.
  • Agricultural Chemistry : Explored for potential use as a pesticide or herbicide due to its biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via phosphine-catalyzed [3+2] annulation (e.g., tributylphosphine as a catalyst) using precursors like trifluoroethyl-substituted amines and pyrrolidine derivatives. Key factors include:

  • Temperature : Optimal yields (70–85%) are achieved at 60–80°C .
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic reactivity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves stereoisomers .

Q. How should researchers characterize the stereochemistry of this compound?

  • Methodological Answer : Use X-ray crystallography to resolve absolute configuration. For rapid analysis:

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR shifts with PubChem’s computed stereochemical data (InChI Key: WJBHCPNRWPACPI-UHFFFAOYSA-N) .
  • Chiral HPLC : Employ a Chiralpak® AD-H column (heptane/isopropanol, 90:10) to separate enantiomers .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow guidelines for tertiary amines and fluorinated compounds :

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., trifluoroacetic acid).
  • PPE : Nitrile gloves and goggles are mandatory; avoid skin contact due to potential neurotoxicity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine in novel reactions?

  • Methodological Answer : Leverage density functional theory (DFT) to model:

  • Electrophilic Sites : The trifluoroethyl group’s electron-withdrawing effect increases pyrrolidine nitrogen’s nucleophilicity.
  • Reaction Pathways : Compare activation energies for annulation vs. alkylation using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 19F^{19}F-NMR shifts)?

  • Methodological Answer :

  • Cross-Validation : Cross-reference experimental 19F^{19}F-NMR with Reaxys/BKMS_METABOLIC databases for fluorinated pyrrolidines.
  • Solvent Effects : Test in CDCl3 vs. DMSO-d6 to identify hydrogen-bonding interactions .

Q. How does the trifluoroethyl group influence bioactivity in pharmacological assays?

  • Methodological Answer : Design structure-activity relationship (SAR) studies :

  • In Vitro Assays : Test against GPCRs (e.g., serotonin receptors) due to the amine’s affinity for neurotransmitter analogs.
  • Control Experiments : Compare with non-fluorinated analogs (e.g., ethyl-pyrrolidinyl methanamine) to isolate fluorine’s contribution .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Catalyst Optimization : Replace tributylphosphine with immobilized chiral phosphines (e.g., Wang resin-supported catalysts) for recyclability.
  • Process Analytics : Implement inline FTIR to monitor stereochemical integrity during continuous flow synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine
Reactant of Route 2
[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine

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